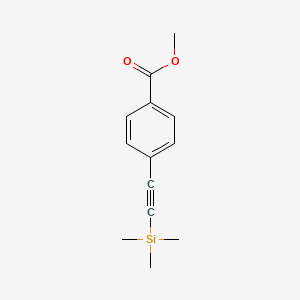
4-(トリメチルシリル)エチニルベンゾ酸メチル
概要
説明
Methyl 4-((trimethylsilyl)ethynyl)benzoate: is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a trimethylsilyl group and an ethynyl group, and an ester functional group
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the preparation of 4-ethynylbenzoic acid.
Step 2: The acid is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group.
Step 3: Finally, the resulting compound is esterified using methanol (MeOH) in the presence of an acid catalyst to form Methyl 4-((trimethylsilyl)ethynyl)benzoate.
Industrial Production Methods:
Industrial production involves scaling up the above synthetic route, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-((trimethylsilyl)ethynyl)benzoic acid.
Reduction: 4-((trimethylsilyl)ethynyl)benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 4-((trimethylsilyl)ethynyl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through its interactions with molecular targets, primarily involving the ethynyl and trimethylsilyl groups. These interactions can modulate biological pathways, leading to various biological responses.
類似化合物との比較
Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
3-Methyl-4-trimethylsiloxy(trimethylsilyl)butyrate
Uniqueness: Methyl 4-((trimethylsilyl)ethynyl)benzoate is unique due to its ethynyl group, which provides distinct reactivity compared to other trimethylsilyl derivatives.
This comprehensive overview highlights the significance of Methyl 4-((trimethylsilyl)ethynyl)benzoate in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKQKBOYVRHLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348699 | |
| Record name | methyl 4-trimethylsilylethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-41-3 | |
| Record name | methyl 4-trimethylsilylethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














